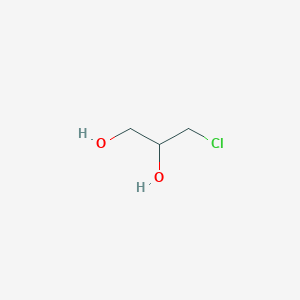
Monometil-clortal
Descripción general
Descripción
Chlorthal-monomethyl, also known as monomethyl 2,3,5,6-tetrachloroterephthalate, is a chemical compound with the molecular formula C₉H₄Cl₄O₄ and a molecular weight of 317.938 g/mol . It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are replaced by chlorine atoms, and one of the carboxyl groups is esterified with a methyl group .
Aplicaciones Científicas De Investigación
Chlorthal-monomethyl has various scientific research applications, including:
Mecanismo De Acción
Chlorthal-monomethyl, also known as Monomethyltetrachloroterephthalate, is a residual benzoic acid herbicide used for pre-emergent control of annual grasses and some annual broad-leaved weeds .
Target of Action
Chlorthal-monomethyl primarily targets the process of seed germination in various weeds . It acts selectively, meaning it can inhibit the growth of certain plants (weeds) without affecting others (crops).
Mode of Action
The compound works by inhibiting seed germination . Additionally, it has been reported to inhibit microtubule assembly , which is crucial for cell division and growth.
Result of Action
The primary result of Chlorthal-monomethyl’s action is the inhibition of weed growth. By preventing seed germination, it effectively controls the population of unwanted plants in the treated area . This leads to less competition for resources, allowing desired plants to grow better.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chlorthal-monomethyl. For instance, its persistence in soil and potential for leaching can be affected by soil type, rainfall, and temperature . .
Análisis Bioquímico
Biochemical Properties
Chlorthal-monomethyl plays a significant role in biochemical reactions. It acts by inhibiting seed germination and microtubule assembly
Cellular Effects
It is known that the compound can affect cell function by inhibiting seed germination and microtubule assembly
Molecular Mechanism
The molecular mechanism of Chlorthal-monomethyl involves the inhibition of seed germination and microtubule assembly
Metabolic Pathways
Chlorthal-monomethyl is involved in certain metabolic pathways. It degrades to the mono-acid when one ester bond is hydrolyzed, and when the second ester bond is hydrolyzed, it degrades to the di-acid
Métodos De Preparación
Chlorthal-monomethyl can be synthesized through various synthetic routes. One common method involves the esterification of tetrachloroterephthalic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Chlorthal-monomethyl undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as hydroxide ions, to form hydroxylated derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield tetrachloroterephthalic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Comparación Con Compuestos Similares
Chlorthal-monomethyl can be compared with other similar compounds, such as:
Tetrachloroterephthalic Acid: The
Propiedades
IUPAC Name |
2,3,5,6-tetrachloro-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl4O4/c1-17-9(16)3-6(12)4(10)2(8(14)15)5(11)7(3)13/h1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXINVWXSZUQKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041782 | |
| Record name | Chlorthal-monomethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887-54-7 | |
| Record name | Chlorthal monomethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorthal-monomethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000887547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorthal-monomethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORTHAL-MONOMETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6HBK8R8KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)
![2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B139613.png)




![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)
![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)


![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)
![(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol](/img/structure/B139639.png)
